molecular formula C19H24O4 B14356255 2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene CAS No. 90177-08-5

2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene

Cat. No.: B14356255
CAS No.: 90177-08-5
M. Wt: 316.4 g/mol
InChI Key: AWOOFPOSJCUHQE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a benzene ring substituted with benzyloxy, dimethoxypropyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a benzene derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons

Scientific Research Applications

2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structural features allow it to participate in various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-ethoxybenzene
  • 2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-hydroxybenzene
  • 2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-chlorobenzene

Uniqueness

2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

90177-08-5

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

4-(2,2-dimethoxypropyl)-1-methoxy-2-phenylmethoxybenzene

InChI

InChI=1S/C19H24O4/c1-19(21-3,22-4)13-16-10-11-17(20-2)18(12-16)23-14-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3

InChI Key

AWOOFPOSJCUHQE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)(OC)OC

Origin of Product

United States

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